2,3-Dibromo-4-fluorobenzoyl chloride
Overview
Description
2,3-Dibromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 3 positions, a fluorine atom at the 4 position, and a carbonyl chloride group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoic acid derivatives followed by chlorination. One common method includes:
Bromination: Starting with 4-fluorobenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-fluorobenzaldehyde or 2,3-dibromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Amides, Esters, Thioesters: Formed from nucleophilic substitution.
Aldehydes, Alcohols: Formed from reduction.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2,3-Dibromo-4-fluorobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of potential drug candidates due to its ability to form bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Radiographic Opaques: Evaluated for use as radiographic contrast agents due to its high atomic number elements (bromine and fluorine) which enhance X-ray opacity
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles. The presence of bromine and fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
2,4-Dibromo-6-fluorobenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2,3-Dibromo-4-chlorobenzoyl chloride:
Uniqueness: 2,3-Dibromo-4-fluorobenzoyl chloride is unique due to the specific arrangement of bromine and fluorine atoms, which provides distinct reactivity and stability compared to other benzoyl chloride derivatives. This makes it particularly useful in specialized synthetic applications and research .
Properties
IUPAC Name |
2,3-dibromo-4-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-5-3(7(10)12)1-2-4(11)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJOQDXOOMBISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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